molecular formula C17H14BrClN2O3 B2651914 [(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino N-(2-chlorophenyl)carbamate CAS No. 303151-52-2

[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino N-(2-chlorophenyl)carbamate

Cat. No.: B2651914
CAS No.: 303151-52-2
M. Wt: 409.66
InChI Key: CKLCDZJXLDUBGV-ZHACJKMWSA-N
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Description

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate is a complex organic compound that features a combination of bromophenyl, oxopropenyl, methylamino, and chlorophenyl carbamate groups

Scientific Research Applications

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as liquid crystals or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzaldehyde with acetylacetone to form 3-(4-bromophenyl)-3-oxoprop-1-en-1-yl. This intermediate is then reacted with methylamine to form (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamine. Finally, this compound is reacted with 2-chlorophenyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.

    N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits analgesic activity.

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Shows antimicrobial activity.

Uniqueness

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] N-(2-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3/c1-21(11-10-16(22)12-6-8-13(18)9-7-12)24-17(23)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLCDZJXLDUBGV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC(=O)C1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C(=O)C1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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